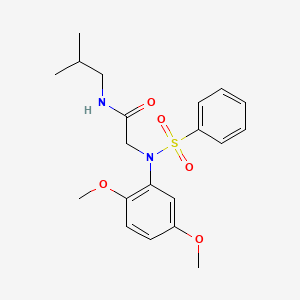
N~1~-(sec-butyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(sec-butyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DPCPX, is a highly selective antagonist for the A~1~ adenosine receptor. It is widely used in scientific research to explore the role of adenosine receptors in various physiological and pathological processes.
作用机制
DPCPX acts as a highly selective antagonist for the A~1~ adenosine receptor. Adenosine receptors are G protein-coupled receptors that are activated by the endogenous ligand adenosine. Activation of the A~1~ adenosine receptor leads to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. DPCPX binds to the A~1~ adenosine receptor with high affinity and prevents the binding of adenosine, thereby blocking its downstream signaling pathways.
Biochemical and Physiological Effects:
DPCPX has been shown to have several biochemical and physiological effects in various experimental models. In the cardiovascular system, DPCPX has been shown to decrease heart rate and blood pressure, indicating a role for the A~1~ adenosine receptor in cardiovascular regulation. In the central nervous system, DPCPX has been shown to modulate neurotransmitter release and synaptic plasticity, indicating a role for the A~1~ adenosine receptor in neuronal signaling. In the immune system, DPCPX has been shown to modulate cytokine production and immune cell function, indicating a role for the A~1~ adenosine receptor in immune response.
实验室实验的优点和局限性
DPCPX has several advantages for use in lab experiments. It is highly selective for the A~1~ adenosine receptor, which allows for specific investigation of its role in various physiological and pathological processes. It is also relatively stable and easy to handle, which makes it a convenient tool for use in experimental protocols. However, DPCPX has some limitations as well. Its high affinity for the A~1~ adenosine receptor can lead to off-target effects, which need to be carefully controlled for in experimental design. Additionally, its effects may vary depending on the experimental model and conditions, which need to be optimized for each specific study.
未来方向
There are several future directions for research on DPCPX. One area of interest is the role of the A~1~ adenosine receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. DPCPX has been shown to have neuroprotective effects in these models, indicating a potential therapeutic role for A~1~ adenosine receptor antagonists in these conditions. Another area of interest is the development of novel A~1~ adenosine receptor antagonists with improved selectivity and efficacy. These compounds could be used to further elucidate the role of the A~1~ adenosine receptor in various physiological and pathological processes and could have potential therapeutic applications.
合成方法
The synthesis of DPCPX involves several steps, including the reaction of 3,4-dichlorobenzoyl chloride with sec-butylamine, followed by the reaction of the resulting product with phenylsulfonyl chloride and glycine. The final product is obtained through purification by column chromatography and recrystallization. The purity of the product can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
DPCPX is widely used in scientific research to explore the role of adenosine receptors in various physiological and pathological processes. Adenosine receptors are involved in a wide range of physiological functions, including cardiovascular regulation, neurotransmission, and immune response. They are also implicated in several pathological conditions, such as ischemia-reperfusion injury, inflammation, and neurodegenerative diseases. DPCPX has been used to investigate the specific role of the A~1~ adenosine receptor in these processes.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-butan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-3-13(2)21-18(23)12-22(14-9-10-16(19)17(20)11-14)26(24,25)15-7-5-4-6-8-15/h4-11,13H,3,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSUMURTLVIGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B4963264.png)

![N-(2-allyl-2-hydroxy-4-penten-1-yl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4963283.png)
![3-[(4-chlorophenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one](/img/structure/B4963285.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B4963298.png)
![N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide]](/img/structure/B4963306.png)
![3-ethyl 5-methyl 2-{[(6-allyl-3-cyano-2-pyridinyl)thio]methyl}-6-bromo-1-methyl-1H-indole-3,5-dicarboxylate](/img/structure/B4963312.png)
![2-amino-4-[4-(diethylamino)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4963320.png)
![N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B4963326.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4963364.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B4963372.png)
![1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4963380.png)
![2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4963382.png)